4-Acetoxy-4'-hexylbenzophenone
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Overview
Description
4-Acetoxy-4’-hexylbenzophenone is an organic compound that belongs to the group of benzophenone derivatives. It is widely used in the fields of chemistry, pharmaceuticals, and materials science due to its unique physical and chemical properties. This compound appears as a yellow to light brown crystalline powder.
Preparation Methods
The synthesis of 4-Acetoxy-4’-hexylbenzophenone typically involves the reaction of 4-hydroxybenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing the reactants and heating the mixture to about 50-60°C for 15 minutes. The product is then purified by recrystallization from ethanol-water .
Chemical Reactions Analysis
4-Acetoxy-4’-hexylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
4-Acetoxy-4’-hexylbenzophenone has several scientific research applications:
Chemistry: It is used as a photoinitiator in polymerization reactions.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: It is used in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of 4-Acetoxy-4’-hexylbenzophenone involves its ability to absorb ultraviolet light and undergo photochemical reactions. This property makes it useful as a photoinitiator in polymerization processes. The molecular targets and pathways involved in its action include the formation of reactive intermediates that initiate polymerization .
Comparison with Similar Compounds
4-Acetoxy-4’-hexylbenzophenone can be compared with other benzophenone derivatives such as:
4-Hydroxybenzophenone: Lacks the acetoxy group and has different reactivity.
4-Methoxybenzophenone: Contains a methoxy group instead of an acetoxy group, leading to different chemical properties.
4-Acetoxybenzophenone: Similar structure but without the hexyl group, affecting its solubility and reactivity.
These comparisons highlight the unique properties of 4-Acetoxy-4’-hexylbenzophenone, such as its specific reactivity and solubility characteristics.
Properties
IUPAC Name |
[4-(4-hexylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-3-4-5-6-7-17-8-10-18(11-9-17)21(23)19-12-14-20(15-13-19)24-16(2)22/h8-15H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAFXPLDTDQNMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641716 |
Source
|
Record name | 4-(4-Hexylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-79-3 |
Source
|
Record name | Methanone, [4-(acetyloxy)phenyl](4-hexylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Hexylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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